molecular formula C16H30O7Si B13827419 (4S,5S,6S)-5-hydroxy-6-((R)-1-hydroxy-2-(triisopropylsilyloxy)ethyl)-2-oxo-1,3-dioxane-4-carbaldehyde

(4S,5S,6S)-5-hydroxy-6-((R)-1-hydroxy-2-(triisopropylsilyloxy)ethyl)-2-oxo-1,3-dioxane-4-carbaldehyde

Cat. No.: B13827419
M. Wt: 362.49 g/mol
InChI Key: CQASCRMAWIQBOB-TUVASFSCSA-N
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Description

6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: is a specialized organic compound that belongs to the class of cyclic carbonates. Cyclic carbonates are known for their versatility and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of a triisopropylsilyl group attached to the D-galactal moiety, forming a cyclic carbonate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate typically involves the cycloaddition of carbon dioxide to epoxides. This reaction is favored due to its high atom efficiency and the use of carbon dioxide, a renewable and non-toxic reactant . The reaction conditions often include the use of catalysts such as metal complexes or ionic liquids to facilitate the cycloaddition process .

Industrial Production Methods: On an industrial scale, the production of cyclic carbonates, including 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate, can be achieved through continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine: Its cyclic carbonate structure can be utilized in drug design and delivery systems .

Industry: Industrially, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used in the production of polymers and as a solvent in various chemical processes.

Comparison with Similar Compounds

Uniqueness: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the triisopropylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly valuable in specialized chemical reactions and applications where other cyclic carbonates may not be suitable .

Properties

Molecular Formula

C16H30O7Si

Molecular Weight

362.49 g/mol

IUPAC Name

(4S,5S,6S)-5-hydroxy-6-[(1R)-1-hydroxy-2-tri(propan-2-yl)silyloxyethyl]-2-oxo-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C16H30O7Si/c1-9(2)24(10(3)4,11(5)6)21-8-12(18)15-14(19)13(7-17)22-16(20)23-15/h7,9-15,18-19H,8H2,1-6H3/t12-,13-,14-,15+/m1/s1

InChI Key

CQASCRMAWIQBOB-TUVASFSCSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@H]1[C@@H]([C@H](OC(=O)O1)C=O)O)O

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C1C(C(OC(=O)O1)C=O)O)O

Origin of Product

United States

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